5-(3,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with trifluoroacetic acid and an appropriate alkyne. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like copper(I) iodide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with different functional groups.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors to modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-1H-pyrazole: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)-1H-pyrazole: Lacks the dichlorophenyl group.
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Substitutes the dichlorophenyl group with a phenyl group.
Uniqueness
5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5Cl2F3N2 |
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Molecular Weight |
281.06 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C10H5Cl2F3N2/c11-6-2-1-5(3-7(6)12)8-4-9(17-16-8)10(13,14)15/h1-4H,(H,16,17) |
InChI Key |
BHKPZUQMKJQUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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